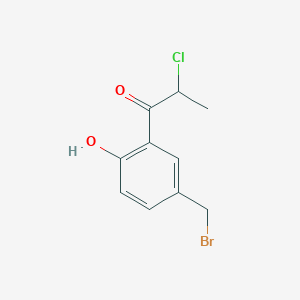

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one

描述

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a hydroxyphenyl core substituted with a bromomethyl group at the 5-position and a 2-chloropropan-1-one moiety. The compound’s molecular formula is C₁₀H₁₀BrClO₂, with a molecular weight of 277.54 g/mol. The bromomethyl group (CH₂Br) serves as a reactive site for nucleophilic substitution, while the hydroxyl group (-OH) enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. The chlorine atom on the propanone chain may increase acidity at the α-carbon, facilitating enolate formation in synthetic applications. This compound is structurally analogous to intermediates in pharmaceutical and agrochemical synthesis, where halogenated ketones often act as precursors for heterocycles or bioactive molecules .

属性

分子式 |

C10H10BrClO2 |

|---|---|

分子量 |

277.54 g/mol |

IUPAC 名称 |

1-[5-(bromomethyl)-2-hydroxyphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClO2/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6,13H,5H2,1H3 |

InChI 键 |

LCWMEAVVMNYQIQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=C(C=CC(=C1)CBr)O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.

化学反应分析

Types of Reactions: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The hydroxyphenyl group can be oxidized to form quinones, while reduction reactions can modify the chloropropanone group.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, affecting the chloropropanone moiety.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.

科学研究应用

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the hydroxyphenyl and chloropropanone groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity: The bromomethyl group in the target compound and its trifluoromethoxy analog () enables nucleophilic substitution. However, the hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the trifluoromethoxy group, which is more lipophilic and electron-withdrawing . The α-chlorine in the target compound’s propanone chain increases acidity at the α-position, facilitating enolate formation. This contrasts with non-halogenated analogs like 2'-hydroxy-3-phenylpropiophenone (), which lack such reactivity .

Aromatic System Variations :

- Thiophene-based derivatives () exhibit greater electron density due to sulfur’s polarizability, enhancing resonance stabilization. The trimethoxyphenyl group in such compounds introduces steric bulk and electron-donating effects, contrasting with the hydroxyphenyl group in the target compound .

Structural Complexity and Stability: Cyclopropane-containing analogs () exhibit high ring strain, increasing reactivity toward ring-opening reactions.

Functional Group Impact on Bioactivity :

- The bromine in the target compound and its analogs (e.g., ) may enhance binding to biological targets via halogen bonding. However, the absence of conjugated systems (e.g., α,β-unsaturated ketones in ) reduces susceptibility to Michael addition reactions .

生物活性

1-(5-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes a bromomethyl group, a hydroxyl moiety, and a chloropropanone functional group, which may interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.55 g/mol. Its structure facilitates diverse reactivity patterns that are crucial for biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological activities:

- Enzyme Inhibition : The compound's ability to form covalent bonds with thiol groups in proteins suggests it could act as an enzyme inhibitor. This mechanism is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, making this compound a candidate for further exploration in combating infections.

- Antioxidant Activity : The presence of the hydroxyl group may enhance the compound's ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The bromomethyl and chloropropanone groups can react with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.

- Interaction with Biological Targets : The compound's structure allows it to bind selectively to certain biological targets, potentially modulating their functions.

Case Studies and Research Findings

A review of current literature highlights several key studies on the biological activity of related compounds:

- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Antimicrobial Testing : Research has shown that halogenated phenolic compounds exhibit antimicrobial properties against various bacterial strains. The effectiveness of these compounds indicates that this compound could be tested for similar effects .

Table 1: Summary of Biological Activities

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C10H10BrClO | Bromomethyl, Hydroxy, Chloroketone |

| 1-(5-Iodophenyl)-2-bromopropan-1-one | C9H8BrI | Iodine, Bromine |

| 4-Bromoacetophenone | C9H9BrO | Bromine, Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。